5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol
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Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol, typically involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under specific conditions. A study by Bai Linsha (2015) explored the synthesis of a related Schiff base through the condensation reaction of 2-hydroxy-4-methoxybenzaldehyde and 2-amino-3-methylpyridine, indicating the potential synthetic routes that can be adapted for the synthesis of our compound of interest (Bai Linsha, 2015).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is central to their chemical reactivity and biological activity. The compound's structure has been characterized using various spectroscopic methods, including IR, ^1H NMR, and X-ray crystallography, which provide insights into its molecular geometry, functional groups, and electronic configuration. Structural analysis through X-ray crystallography of a similar compound by Bai Linsha (2015) revealed a stable crystal structure with intramolecular hydrogen bonding and π-π packing, features that are likely to be present in 5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol as well (Bai Linsha, 2015).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions, including substitution, addition, and complexation reactions, due to the reactive sites on the benzimidazole ring and the substituents attached to it. The formation of complexes with metals, as studied by A. Tavman (2018), where similar compounds formed complexes with ZnCl2, illustrates the compound's ability to act as a ligand, showcasing its chemical versatility (A. Tavman, 2018).
Mechanism of Action
Future Directions
Benzimidazole and its derivatives have a broad range of chemical and biological properties, making them important in the development of new drugs . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, there is a great potential for future research in this area.
properties
IUPAC Name |
5-methoxy-2-[[(1-propylbenzimidazol-2-yl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-10-21-16-7-5-4-6-15(16)20-18(21)19-12-13-8-9-14(23-2)11-17(13)22/h4-9,11,22H,3,10,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXLBYUKGOJBDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NCC3=C(C=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol |
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